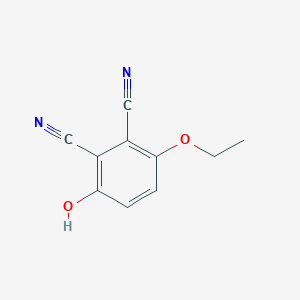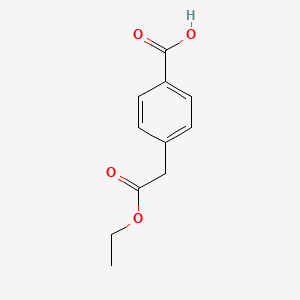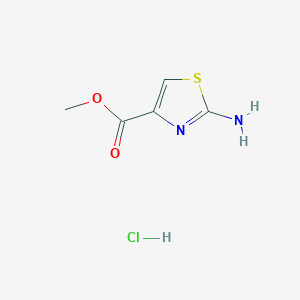
Methyl 2-aminothiazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-aminothiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is known for its diverse biological activities and is used as a starting material for the synthesis of various heterocyclic analogues with promising therapeutic roles. It has applications in medicinal chemistry, particularly as an antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-aminothiazole-4-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-aminothiazole-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the thiazole ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and drug development .
Applications De Recherche Scientifique
Methyl 2-aminothiazole-4-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds with potential therapeutic properties.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential drug candidate for the treatment of bacterial and fungal infections, as well as cancer.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of methyl 2-aminothiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interact with fungal cell membranes, disrupting their integrity and causing cell death .
Comparaison Avec Des Composés Similaires
Methyl 2-aminothiazole-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
2-Aminothiazole: A precursor to various thiazole derivatives with similar biological activities.
Methyl 2-aminothiazole-5-carboxylate: Another thiazole derivative with comparable antimicrobial properties.
Ethyl 2-aminothiazole-4-carboxylate: A structurally similar compound with potential therapeutic applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C5H7ClN2O2S |
|---|---|
Poids moléculaire |
194.64 g/mol |
Nom IUPAC |
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H6N2O2S.ClH/c1-9-4(8)3-2-10-5(6)7-3;/h2H,1H3,(H2,6,7);1H |
Clé InChI |
APCLRARAHKGGMA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
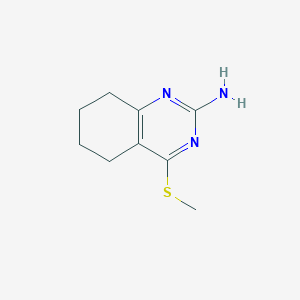


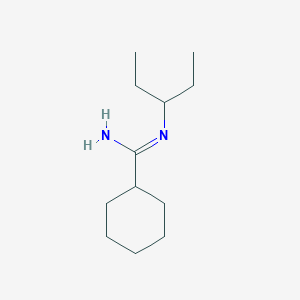
![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)

![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)
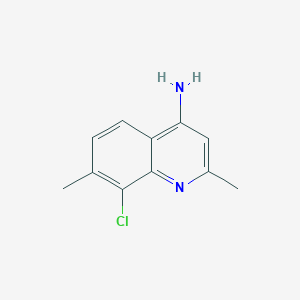
![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)
